

# An In-depth Technical Guide to N-Fmoc-N,O-dimethyl-L-serine

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## Compound of Interest

Compound Name: *N-Fmoc-N,O-dimethyl-L-serine*

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## Abstract

**N-Fmoc-N,O-dimethyl-L-serine** is a crucial synthetic building block, primarily recognized for its role in the total synthesis of complex, biologically active natural products. This technical guide provides a comprehensive overview of its discovery, origin, detailed synthesis protocols, and physicochemical properties. The methodologies for its preparation are detailed, offering researchers the necessary information for its application in advanced peptide synthesis and drug discovery endeavors.

## Discovery and Origin

The discovery of **N-Fmoc-N,O-dimethyl-L-serine** is intrinsically linked to the synthetic challenges posed by the marine natural product, coibamide A. Coibamide A, a potent antiproliferative cyclic depsipeptide, features a complex structure with multiple N-methylated amino acid residues. The first total synthesis and stereochemical revision of coibamide A, reported by Yao and colleagues in 2015, necessitated the development and synthesis of **N-Fmoc-N,O-dimethyl-L-serine** as a key non-commercially available building block.<sup>[1]</sup>

Therefore, the "origin" of this compound in the context of chemical synthesis can be traced to the need for a protected and methylated serine derivative to construct the coibamide A backbone.

## Physicochemical and Spectroscopic Data

The properties of **N-Fmoc-N,O-dimethyl-L-serine** are critical for its use in solid-phase peptide synthesis (SPPS) and for its characterization. Below is a summary of its key quantitative data.

Property	Value
Chemical Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>5</sub>
Molecular Weight	355.39 g/mol
CAS Number	1569103-64-5
Appearance	White to off-white solid
Purity	Typically ≥95%
Solubility	Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol.
Storage Conditions	Recommended storage at -20°C for long-term stability.

Note: Spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR) for the final compound are not readily available in the public domain and would typically be generated upon synthesis for verification.

## Experimental Protocols

The synthesis of **N-Fmoc-N,O-dimethyl-L-serine** from the commercially available Fmoc-L-serine involves a two-step methylation process: N-methylation followed by O-methylation. The following protocols are based on established methodologies for the methylation of Fmoc-protected amino acids.

### N-Methylation of Fmoc-L-serine

A common and effective method for the N-methylation of Fmoc-amino acids is the use of methyl iodide and a mild base, such as silver oxide (Ag<sub>2</sub>O), to minimize racemization.

Materials:

- Fmoc-L-serine
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Silver oxide ( $\text{Ag}_2\text{O}$ )
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexane
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve Fmoc-L-serine (1 equivalent) in anhydrous DMF in a round-bottom flask.
- Add silver oxide (1.5 equivalents) to the solution.
- Add methyl iodide (3 equivalents) dropwise to the stirring suspension.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the silver salts and wash the solid residue with ethyl acetate.

- Combine the filtrate and washings and dilute with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Fmoc-N-methyl-L-serine.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

## O-Methylation of Fmoc-N-methyl-L-serine

The subsequent O-methylation of the hydroxyl group can be achieved using a strong base and a methylating agent.

Materials:

- Fmoc-N-methyl-L-serine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath

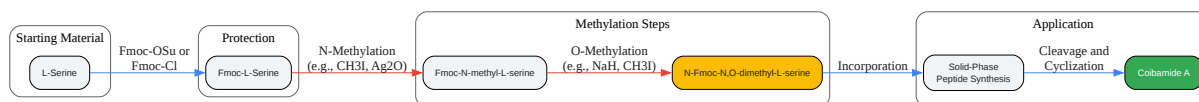
- Separatory funnel
- Rotary evaporator

Procedure:

- Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
- Dissolve Fmoc-N-methyl-L-serine (1 equivalent) in anhydrous THF and add it dropwise to the stirring suspension of NaH.
- Stir the mixture at 0°C for 30 minutes.
- Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution at 0°C.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **N-Fmoc-N,O-dimethyl-L-serine**.

## Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from L-serine to **N-Fmoc-N,O-dimethyl-L-serine** and its subsequent application in the synthesis of coibamide A.



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Caption: Synthetic workflow for **N-Fmoc-N,O-dimethyl-L-serine** and its use.

## Conclusion

**N-Fmoc-N,O-dimethyl-L-serine** stands as a testament to the enabling power of chemical synthesis in accessing complex molecular architectures. Its development was a critical step in the successful total synthesis of coibamide A, a natural product of significant interest in cancer research. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application by researchers in the fields of medicinal chemistry and drug development, aiding in the exploration of novel peptide-based therapeutics.

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## References

- 1. Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium *Leptolyngbya* sp - PMC [pmc.ncbi.nlm.nih.gov]
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